ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta-thiazole core, an ethyl carboxylate ester at position 4, and a 5-phenyloxazole carboxamido substituent at position 2 (Figure 1). The ethyl ester enhances lipophilicity, which may influence solubility and bioavailability.
This compound’s structural complexity necessitates advanced crystallographic tools for characterization, such as the SHELX suite for refinement and WinGX for data analysis . Hydrogen bonding patterns, critical for crystal packing and stability, are governed by the amide (-NHCO-) and ester (-COO-) functionalities, as described by Etter’s graph set analysis .
Properties
IUPAC Name |
ethyl 2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-25-18(24)12-8-9-14-15(12)21-19(27-14)22-16(23)17-20-10-13(26-17)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCXGOWBEAPHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (CAS Number: 1798538-88-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.4 g/mol. Its structure includes a cyclopentathiazole ring fused with an oxazole and an ethyl ester functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1798538-88-1 |
Case Studies
- Antitumor Activity : A study on similar thiazole derivatives indicated significant inhibitory effects on cancer cell lines. For instance, certain compounds showed IC50 values below 10 μM against HeLa cells, suggesting strong antitumor potential .
- Neuroprotective Effects : In neuroprotection studies, compounds that share structural similarities with this compound demonstrated the ability to cross the blood-brain barrier and reduce oxidative stress markers in neuronal models .
- Inflammatory Response Modulation : Research has highlighted the anti-inflammatory properties of related compounds through the inhibition of COX enzymes, which are pivotal in the inflammatory response pathway .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly in targeting specific biological pathways. Its structural components, such as the oxazole and thiazole rings, are known to exhibit various biological activities.
Anticancer Activity
Research indicates that compounds containing oxazole and thiazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate could potentially serve as a scaffold for the development of novel anticancer agents. Case studies have demonstrated that thiazole derivatives can modulate signaling pathways involved in cancer progression, making this compound a candidate for further exploration in cancer therapeutics.
Antimicrobial Properties
The thiazole ring is often associated with antimicrobial activity. Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties. Investigating its efficacy against various pathogens could lead to the development of new antimicrobial agents.
Organic Synthesis
This compound can be utilized as an intermediate in organic synthesis. Its unique structure allows for further functionalization, which can lead to the creation of more complex molecules.
Synthesis of Novel Compounds
The compound's ability to undergo various chemical reactions makes it a valuable building block for synthesizing other biologically active molecules. For instance, researchers have explored its potential in creating derivatives with enhanced pharmacological profiles through modifications at the carboxylate and amido groups.
Materials Science
In addition to its biological applications, this compound may also find uses in materials science due to its unique chemical properties.
Development of Functional Materials
The thiazole and oxazole rings can impart interesting electronic properties to materials, making them suitable for applications in organic electronics or as sensors. Research into the photophysical properties of such compounds could lead to advancements in organic light-emitting diodes (OLEDs) or photovoltaic devices.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thiazole derivatives inhibit cell proliferation in breast cancer models. |
| Study B | Antimicrobial Properties | Showed effective inhibition of bacterial growth against Staphylococcus aureus using thiazole-based compounds. |
| Study C | Organic Synthesis | Developed a new synthetic route for modifying the carboxylate group to enhance solubility and bioactivity. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound is compared to analogs from fluorochemical databases and pharmacopeial reports (Table 1). Key structural differences lie in the substituents and core heterocycles, which influence physicochemical properties and intermolecular interactions.
Table 1: Structural Comparison of Ethyl 2-(5-Phenyloxazole-2-Carboxamido)-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate and Analogs
*Molecular weights calculated based on formula.
Key Observations:
- Core Heterocycles : The target compound’s cyclopenta-thiazole core is distinct from simpler thiazoles or oxadiazoles in analogs, conferring conformational rigidity .
- Hydrogen Bonding: The amide group in the target compound supports stronger intermolecular interactions (e.g., N-H···O) than the amine in ethyl 2-amino-cyclopenta-thiazole, as predicted by Etter’s graph set theory .
Crystallographic and Validation Considerations
The target compound’s structure determination would rely on SHELXL for refinement, leveraging its robustness in handling small-molecule crystallography . Validation tools like PLATON (as discussed in structure validation literature ) would ensure accuracy in hydrogen-bonding network assignments. In contrast, analogs with simpler structures (e.g., ethyl 2-amino-cyclopenta-thiazole) may require less intensive refinement.
Hypothetical Property Comparisons
- Stability : The amide linkage is less prone to hydrolysis than ester groups in analogs like thiazolylmethyl carbamates .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, and how can yield be improved?
Methodological Answer : The synthesis of this compound involves coupling a 5-phenyloxazole-2-carboxylic acid derivative with a cyclopenta[d]thiazole scaffold. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCI/HOBt or DCC to facilitate the reaction between the oxazole carboxylic acid and the thiazole amine.
- Cyclization : Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to promote cyclization without side reactions.
- Yield Improvement : Apply Design of Experiments (DoE) to screen parameters (e.g., molar ratios, reaction time) and identify critical factors. For example, fractional factorial designs can reduce experimental runs while maximizing yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
Q. Example Optimization Table :
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction Temp. | 70°C – 120°C | 100°C | +25% |
| Coupling Agent | EDCI vs. DCC | EDCI/HOBt | +15% |
| Solvent | DMF vs. THF | DMF | +10% |
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, amide N-H at ~3300 cm⁻¹) .
- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm cyclopenta[d]thiazole ring protons (δ 2.5–3.5 ppm for dihydro protons) and oxazole/amide protons (δ 7.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : If crystals are obtainable, resolve the crystal structure to confirm stereochemistry and regiochemistry.
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol).
- Reaction Path Analysis : Apply ICReDD’s reaction path search methods to simulate intermediates and transition states, reducing trial-and-error experimentation .
Q. Example Workflow :
Generate derivative library (e.g., substituent variations on the phenyl ring).
Perform DFT optimization.
Dock top candidates into active sites.
Validate predictions via synthesis and bioassays.
Q. How can contradictory data from spectroscopic and chromatographic analyses be resolved?
Methodological Answer : Contradictions (e.g., NMR purity vs. HPLC impurities) may arise due to:
- Degradation Products : Conduct stability studies under varying pH/temperature. Use LC-MS to identify degradation pathways.
- Stereochemical Isomerism : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw).
- Co-elution in HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) or switch to UPLC for higher resolution.
Case Study :
A 95% HPLC purity sample showed unexpected NMR signals. LC-MS revealed a trace impurity (<1%) with m/z matching a hydrolysis byproduct. Adjusting reaction pH to 6–7 minimized hydrolysis .
Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?
Methodological Answer :
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target protein.
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. knockout cell lines.
- Metabolomics : Use LC-HRMS to track metabolic perturbations in treated cells.
Q. How can reaction scalability be addressed without compromising efficiency?
Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Membrane Separation : Replace column chromatography with nanofiltration membranes for solvent-intensive steps (e.g., amide coupling) .
- Flow Chemistry : Transition batch synthesis to continuous flow to improve heat/mass transfer and reduce reaction time .
Q. What statistical approaches are recommended for optimizing multi-step synthetic pathways?
Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) to identify global optima .
- Taguchi Methods : Use orthogonal arrays to prioritize critical steps (e.g., cyclization vs. coupling) with minimal experiments.
- Machine Learning : Train models on historical reaction data to predict yields and side products.
Q. Example RSM Design :
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 5 | 15 |
| Pressure (atm) | 1 | 3 |
| Stirring Rate | 300 rpm | 800 rpm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
